amine CAS No. 1246823-78-8](/img/structure/B604226.png)
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzenesulfonamide core, along with a pyridinylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine typically involves multiple steps. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Addition of a chlorine atom to the benzene ring.
Methylation: Introduction of a methyl group to the benzene ring.
Sulfonamidation: Formation of the sulfonamide group by reacting with a suitable sulfonamide precursor.
Pyridinylmethylation: Attachment of the pyridinylmethyl group to the benzenesulfonamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. For example, the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the pyridinylmethyl group .
化学反应分析
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to changes in the oxidation state of the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of new sulfonamide derivatives, while coupling reactions can result in the formation of biaryl compounds.
科学研究应用
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The presence of bromine, chlorine, and pyridinylmethyl groups can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
2-bromo-5-chloro-4-methylbenzenesulfonamide: Lacks the pyridinylmethyl group.
2-bromo-5-chloro-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide: Similar structure but with a different position of the pyridinylmethyl group.
2-bromo-5-chloro-4-methyl-N-(4-pyridinylmethyl)benzenesulfonamide: Similar structure but with a different position of the pyridinylmethyl group.
Uniqueness
The uniqueness of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](3-pyridylmethyl)amine lies in the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the pyridinylmethyl group at the 3-position can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
属性
CAS 编号 |
1246823-78-8 |
|---|---|
分子式 |
C13H12BrClN2O2S |
分子量 |
375.67g/mol |
IUPAC 名称 |
2-bromo-5-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O2S/c1-9-5-11(14)13(6-12(9)15)20(18,19)17-8-10-3-2-4-16-7-10/h2-7,17H,8H2,1H3 |
InChI 键 |
BHCDTPSDRFNSDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CN=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


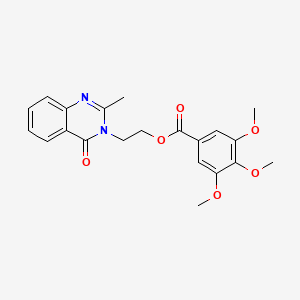
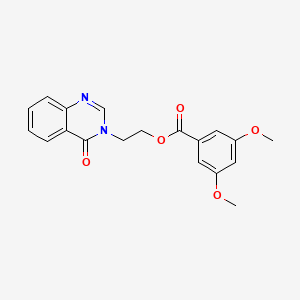
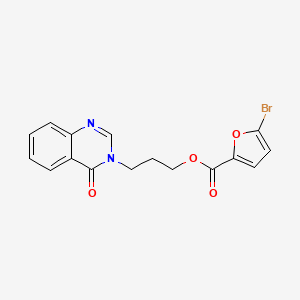
![Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B604149.png)
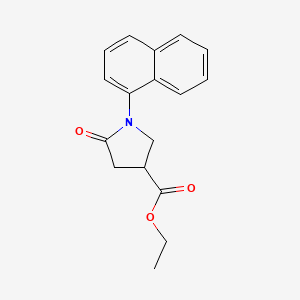
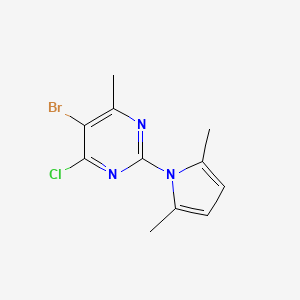
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604153.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604154.png)
![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604155.png)
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B604156.png)
![N-{3-[(4-methoxybenzoyl)(methyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604159.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B604162.png)
![4-{5-[(2-oxotetrahydro-3-furanyl)sulfanyl]-1H-tetraazol-1-yl}benzoic acid](/img/structure/B604163.png)

